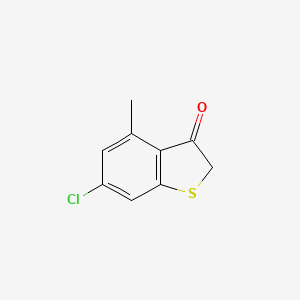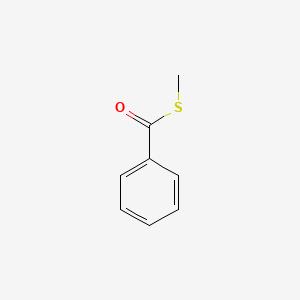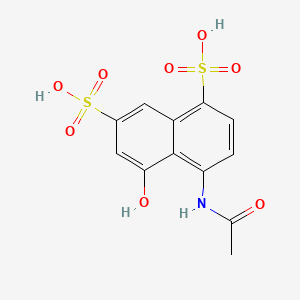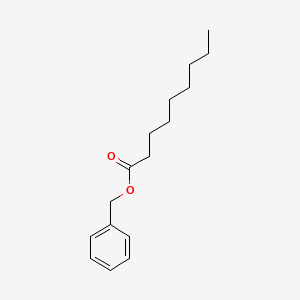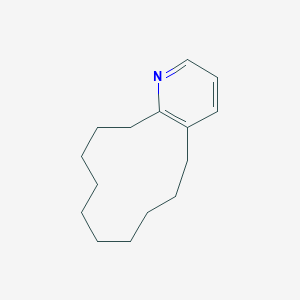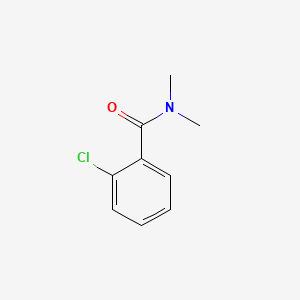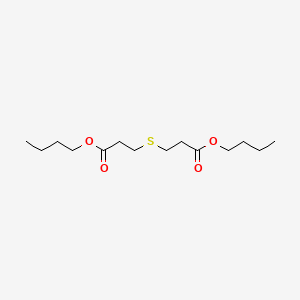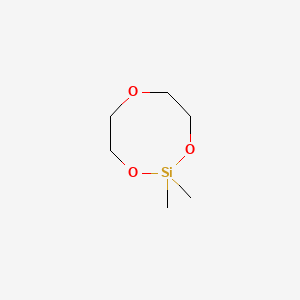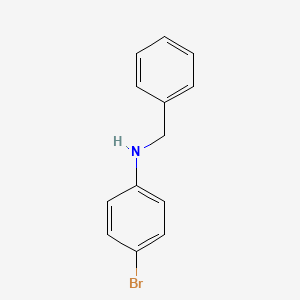
N-benzyl-4-bromoaniline
Vue d'ensemble
Description
N-Benzyl-4-bromoaniline is an organic compound with the molecular formula C13H12BrN It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group and a bromine atom is attached to the para position of the benzene ring
Applications De Recherche Scientifique
N-benzyl-4-bromoaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of N-benzyl-4-bromoaniline is the benzylic position of the benzene ring . The benzylic position is the carbon atom of an alkyl group attached to the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Mode of Action
This compound interacts with its target through a free radical reaction . In the initiating step, this compound loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position to form succinimide . The resulting benzylic radical then reacts with this compound to form the brominated compound .
Biochemical Pathways
The reaction of this compound primarily affects the pathway of free radical bromination . This pathway involves the generation of a free radical at the benzylic position, which then reacts with this compound to form the brominated compound . The downstream effects of this pathway include the formation of a more reactive species that can undergo further reactions .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in the body . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of this compound’s action is the bromination of the benzene ring at the benzylic position . This results in the formation of a more reactive species that can participate in further reactions
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of the free radical reaction may be affected by temperature and the presence of other reactive species . Additionally, the stability of this compound may be influenced by factors such as pH and the presence of light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromoaniline typically involves a multi-step process:
Nitration of Benzene: Benzene is nitrated using concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using tin and hydrochloric acid.
Bromination: Aniline is brominated using bromine in the presence of a suitable solvent to form 4-bromoaniline.
N-Benzylation: Finally, 4-bromoaniline is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-4-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzyl and aniline moieties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products include benzyl alcohol or benzaldehyde derivatives.
Reduction: Products include reduced forms of the benzyl or aniline groups
Comparaison Avec Des Composés Similaires
4-Bromoaniline: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
N-Benzyl-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
N-Benzyl-4-fluoroaniline: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions
Uniqueness: N-benzyl-4-bromoaniline is unique due to the combination of the benzyl and bromine substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
IUPAC Name |
N-benzyl-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZLKCCRFAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359398 | |
| Record name | N-benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-83-6 | |
| Record name | N-benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
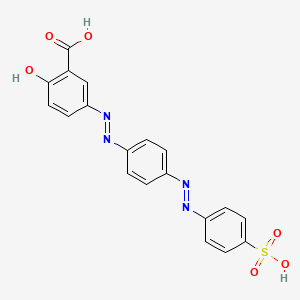
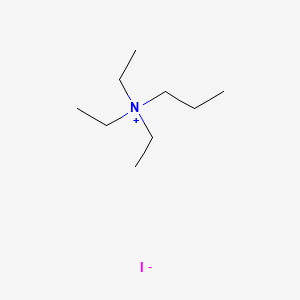
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)
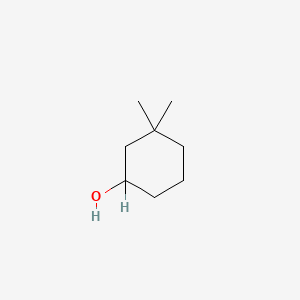
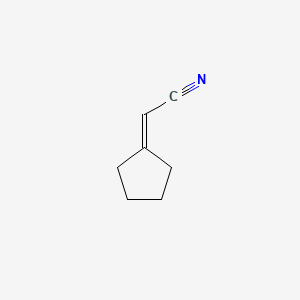
![1-[2-(2-Pyridyl)Ethyl]Piperidine](/img/structure/B1607258.png)
